1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(4-fluorobenzyl)urea
Description
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound featuring a urea backbone substituted with a 4-fluorobenzyl group and a 2-([2,3'-bithiophen]-5-yl)ethyl moiety. The 4-fluorobenzyl substituent enhances lipophilicity and metabolic stability, while the bithiophene unit contributes to π-π stacking interactions, often leveraged in materials science and medicinal chemistry . Despite its structural complexity, direct pharmacological or physicochemical data for this compound remain scarce in publicly available literature.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS2/c19-15-3-1-13(2-4-15)11-21-18(22)20-9-7-16-5-6-17(24-16)14-8-10-23-12-14/h1-6,8,10,12H,7,9,11H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISUGZCZCHSMAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCCC2=CC=C(S2)C3=CSC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-([2,3’-Bithiophen]-5-yl)ethyl)-3-(4-fluorobenzyl)urea typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction, such as the Stille or Suzuki coupling, using appropriate thiophene derivatives.
Attachment of the Ethyl Linker: The bithiophene unit is then functionalized with an ethyl linker, which can be achieved through alkylation reactions.
Formation of the Urea Group: The urea group is introduced by reacting an amine derivative of the bithiophene-ethyl compound with an isocyanate or carbamoyl chloride.
Introduction of the Fluorobenzyl Group: The final step involves the reaction of the intermediate with 4-fluorobenzyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-([2,3’-Bithiophen]-5-yl)ethyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the urea group or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the urea group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings may yield sulfoxides or sulfones, while reduction of the urea group may produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules and materials.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential use as a pharmaceutical intermediate or active compound.
Industry: Applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-(2-([2,3’-Bithiophen]-5-yl)ethyl)-3-(4-fluorobenzyl)urea would depend on its specific application. For example, if used as a pharmaceutical compound, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several synthetic cannabinoids and indole/indazole derivatives. Below is a detailed comparison based on functional groups, substituents, and reported properties:
Table 1: Structural and Functional Comparison
Key Findings :
Functional Group Impact: Urea vs. This may enhance binding specificity in biological targets, such as enzymes or receptors .
Substituent Effects: The 4-fluorobenzyl group is a common pharmacophore in synthetic cannabinoids (e.g., FDU-NNEI, EMB-FUBINACA) due to its electron-withdrawing properties and enhanced membrane permeability . The bithiophene-ethyl chain in the target compound introduces conformational rigidity and extended π-conjugation, which may influence receptor binding kinetics compared to naphthalene-based analogs like FDU-NNEI .
Biological Activity: While direct data for the target compound are unavailable, structurally related 4-fluorobenzyl-indole/indazole derivatives (e.g., FDU-NNEI, EMB-FUBINACA) exhibit high affinity for cannabinoid receptors (CB1/CB2).
Biological Activity
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(4-fluorobenzyl)urea is a compound of interest due to its unique structural features combining a bithiophene moiety and a fluorobenzyl group. The biological activity of this compound is being explored in various contexts, including its potential as an antimalarial agent and its interaction with specific molecular targets.
Structural Characteristics
The compound's structure allows for significant interaction with biological systems. The bithiophene segment may enhance membrane permeability and facilitate interactions with proteins, while the fluorobenzyl group could improve binding affinity to target sites.
Antimalarial Activity
Research indicates that urea derivatives, particularly those with 3-substituents, exhibit promising antimalarial activity. For instance, studies have shown that certain urea compounds demonstrate effective inhibition against Plasmodium falciparum (Pf), with IC50 values indicating potent activity. The predicted binding modes suggest that these compounds form hydrogen bonds with critical residues in the ATP binding site of enzymes involved in malaria pathogenesis .
Table 1: Antimalarial Activity of Urea Derivatives
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| This compound | TBD | TBD |
| Urea Derivative A | 0.47 | 30 |
| Urea Derivative B | 0.40 | 25 |
Cytotoxicity Studies
Cytotoxicity assessments against mammalian cell lines reveal that the selectivity index (SI) of these compounds is critical for their therapeutic potential. Compounds with higher SIs indicate lower toxicity to mammalian cells compared to their antimalarial activity. The studies suggest that modifications in the structure can lead to improved selectivity and reduced cytotoxic effects .
Case Study: Structure-Activity Relationship (SAR)
A systematic SAR study evaluated various substitutions on the urea scaffold. It was found that para-fluoro substitutions significantly enhanced both potency and selectivity against Pf while maintaining lower toxicity towards HepG2 cells. The findings highlight the importance of substituent positioning on the urea moiety .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Binding to specific enzymes involved in malaria metabolism.
- Membrane Interaction : The bithiophene moiety may facilitate incorporation into lipid membranes, enhancing bioavailability and efficacy.
- Hydrogen Bonding : Formation of hydrogen bonds with key amino acid residues at enzyme active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
